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Abstract
Robalzotan, also known as NAD-299 and AZD-7371, is a potent and selective antagonist of

the serotonin 1A (5-HT1A) receptor.[1][2] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and pharmacological

characteristics of Robalzotan. Detailed methodologies for key experimental assays are

provided, and the signaling pathway of the 5-HT1A receptor in the context of Robalzotan's

antagonistic action is illustrated. This document is intended to serve as a core resource for

researchers and professionals involved in drug discovery and development, particularly those

with an interest in serotonergic neurotransmission.

Chemical Structure and Identification
Robalzotan is a synthetic organic compound belonging to the benzopyran class.[3] Its

systematic IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-

carboxamide. The chemical structure of Robalzotan is characterized by a fluorinated

chromene core, a dicyclobutylamino group at the chiral center, and a carboxamide functional

group.

Table 1: Chemical Identifiers of Robalzotan
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Identifier Value

IUPAC Name
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-

dihydro-2H-chromene-5-carboxamide

Synonyms NAD-299, AZD-7371

CAS Number 169758-66-1

Molecular Formula C₁₈H₂₃FN₂O₂

Molecular Weight 318.39 g/mol

SMILES
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)

F)C(=O)N)C4CCC4

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. While experimentally determined values for Robalzotan are

not extensively published, predicted values provide valuable insights into its characteristics.

Table 2: Predicted Physicochemical Properties of Robalzotan

Property Value Source

pKa (strongest basic) 9.58 ChemAxon

logP 3.29 ChemAxon

Water Solubility 0.018 mg/mL ALOGPS

Pharmacological Properties
Robalzotan is a high-affinity antagonist for the 5-HT1A receptor. Its selectivity is a key feature,

distinguishing it from other serotonergic agents.

Table 3: Receptor Binding Affinity of Robalzotan
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Receptor Radioligand Tissue Source Kᵢ (nM)

5-HT₁ₐ [³H]8-OH-DPAT Rat Hippocampus 0.83

α₁-adrenergic [³H]Prazosin Rat Cortex 130

α₂-adrenergic [³H]Rauwolscine Rat Cortex >10000

Dopamine D₂ [³H]Spiperone Rat Striatum 2800

5-HT₂ [³H]Spiperone Rat Cortex 1600

Data sourced from Jerning E, Svantesson GT, Mohell N (1998). Receptor binding

characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist. European Journal

of Pharmacology, 360(2-3), 219–225.

As indicated in the table, Robalzotan demonstrates significantly higher affinity for the 5-HT1A

receptor compared to other monoaminergic receptors, underscoring its selectivity.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding

and functional properties of Robalzotan.

Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is adapted from the methods described by Jerning et al. (1998).

Objective: To determine the binding affinity (Kᵢ) of Robalzotan for the 5-HT1A receptor.

Materials:

[³H]8-OH-DPAT (radioligand)

Rat hippocampal tissue homogenate (source of 5-HT1A receptors)

Robalzotan (test compound)

Serotonin (for non-specific binding determination)
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Tris-HCl buffer (50 mM, pH 7.4)

Glass fiber filters

Scintillation fluid

Scintillation counter

Procedure:

Prepare rat hippocampal membranes by homogenization in ice-cold Tris-HCl buffer, followed

by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.

In a series of test tubes, add a constant concentration of [³H]8-OH-DPAT and varying

concentrations of Robalzotan.

For the determination of non-specific binding, add a high concentration of unlabeled

serotonin to a separate set of tubes.

Add the prepared hippocampal membrane suspension to each tube to initiate the binding

reaction.

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters, which traps the

receptor-bound radioligand.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using

a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value (the concentration of Robalzotan that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis of the competition binding data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1680709?utm_src=pdf-body
https://www.benchchem.com/product/b1680709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is

the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activity
This protocol is a general method to assess the functional antagonism of Robalzotan at the 5-

HT1A receptor.

Objective: To determine the effect of Robalzotan on the agonist-induced inhibition of adenylyl

cyclase.

Materials:

Cells expressing 5-HT1A receptors (e.g., HEK293 cells)

5-HT or a 5-HT1A agonist (e.g., 8-OH-DPAT)

Robalzotan (test compound)

Forskolin (to stimulate adenylyl cyclase)

ATP

cAMP assay kit

Procedure:

Culture the 5-HT1A receptor-expressing cells to an appropriate density.

Pre-incubate the cells with varying concentrations of Robalzotan.

Add the 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells to inhibit adenylyl cyclase.

Stimulate adenylyl cyclase activity by adding a fixed concentration of forskolin.

Lyse the cells to release intracellular cAMP.

Measure the concentration of cAMP using a commercially available cAMP assay kit (e.g.,

ELISA or TR-FRET based).
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Plot the cAMP concentration against the concentration of Robalzotan to determine its ability

to reverse the agonist-induced inhibition of adenylyl cyclase.

Signaling Pathways and Mechanism of Action
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the

Gαi/o family of G-proteins.[3] Upon activation by an agonist, the Gαi subunit inhibits the

enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second

messenger cyclic AMP (cAMP). As an antagonist, Robalzotan binds to the 5-HT1A receptor

but does not elicit a signaling response. Instead, it blocks the binding of endogenous serotonin

or other 5-HT1A agonists, thereby preventing the inhibition of adenylyl cyclase and the

subsequent decrease in cAMP levels.
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Caption: Robalzotan's antagonistic action on the 5-HT1A receptor signaling pathway.

The following diagram illustrates the experimental workflow for determining the binding affinity

of Robalzotan.
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Caption: Experimental workflow for Robalzotan's receptor binding assay.

Conclusion
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Robalzotan is a well-characterized, potent, and selective 5-HT1A receptor antagonist. Its

distinct chemical structure and favorable pharmacological profile have made it a valuable tool

for investigating the role of the 5-HT1A receptor in various physiological and pathological

processes. The experimental protocols and signaling pathway information provided in this

guide offer a solid foundation for researchers and drug development professionals working with

this compound and in the broader field of serotonergic pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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